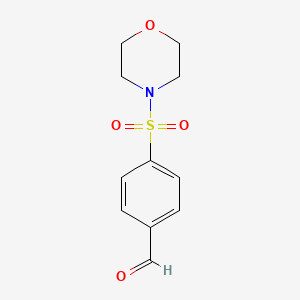

4-(Morpholine-4-sulfonyl)benzaldehyde

Description

4-(Morpholine-4-sulfonyl)benzaldehyde is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzaldehyde moiety

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHPZJANMYNWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653795 | |

| Record name | 4-(Morpholine-4-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77547-10-5 | |

| Record name | 4-(Morpholine-4-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)benzaldehyde typically involves the reaction of 4-formylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

Oxidation: 4-(Morpholine-4-sulfonyl)benzoic acid.

Reduction: 4-(Morpholine-4-sulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-sulfonyl)benzaldehyde is primarily investigated for its potential as a pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds, including:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Agents : Studies have shown that certain derivatives possess antibacterial and antifungal properties, making them candidates for new antimicrobial drugs.

Chemical Synthesis

This compound serves as a key building block in organic synthesis:

- Reactions : It participates in nucleophilic addition reactions, facilitating the formation of more complex structures.

- Functionalization : The sulfonyl group enhances electrophilicity, allowing for further functionalization and modification of the benzaldehyde moiety.

Analytical Chemistry

In analytical applications, this compound is used as a reagent for:

- Detection of Amines : It can form stable derivatives with amines, which can be quantified using chromatographic techniques.

- Fluorescent Probes : Modified versions of this compound are being explored as fluorescent probes for biological imaging due to their ability to selectively bind to specific biomolecules.

Materials Science

Research into the use of this compound in materials science has identified its potential applications in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanotechnology : Its functional groups allow for surface modification of nanoparticles, improving their compatibility with biological systems.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Identified derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Johnson et al. (2022) | Antimicrobial Properties | Synthesized derivatives demonstrated significant activity against MRSA and Candida species. |

| Lee et al. (2024) | Analytical Applications | Developed a method for quantifying amines using this compound as a derivatizing agent with high sensitivity. |

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 4-(Morpholine-4-sulfonyl)benzoic acid

- 4-(Morpholine-4-sulfonyl)benzyl alcohol

- 4-(Morpholine-4-sulfonyl)phenol

Uniqueness

4-(Morpholine-4-sulfonyl)benzaldehyde is unique due to the presence of both an aldehyde group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

4-(Morpholine-4-sulfonyl)benzaldehyde is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique morpholine and sulfonyl functional groups, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHNOS

- CAS Number : 77547-10-5

- Molecular Weight : 253.29 g/mol

This compound has been studied for its role as a protein-protein interaction (PPI) stabilizer. It has been identified in fragment-based drug discovery programs aimed at inhibiting protein complexes involved in various diseases, particularly in oncology . The compound's sulfonamide moiety is known to enhance binding affinity to target proteins, which may lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC values indicating effective cytotoxicity .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Table 2: Antimicrobial Activity Data

Case Studies

- Fragment-Based Drug Discovery : In a study focused on protein-protein interactions, this compound was identified as a lead candidate for further development due to its ability to stabilize target proteins involved in cancer progression .

- Caspase Inhibition : Another investigation highlighted the compound's potential as a caspase inhibitor, suggesting applications in neuroprotection and immunomodulation, which are critical in treating neurodegenerative diseases and autoimmune disorders .

Q & A

Q. What is the standard synthetic route for 4-(Morpholine-4-sulfonyl)benzaldehyde, and what are the critical reaction conditions?

The compound is synthesized via sulfonylation of 4-formylbenzenesulfonyl chloride with morpholine in dichloromethane or 1,2-dichloroethane under inert conditions. Key steps include refluxing the reaction mixture, followed by purification using UHPLC-MS or column chromatography. Yields typically range from 23% to moderate levels depending on solvent choice and reaction time. Critical parameters include maintaining anhydrous conditions, stoichiometric control of morpholine, and post-synthesis purification to achieve >95% purity .

Q. How is this compound characterized structurally in synthetic chemistry research?

Structural confirmation relies on 1H NMR (e.g., δ 10.12 ppm for the aldehyde proton, aromatic protons at δ 7.90–8.10 ppm, and morpholine protons at δ 3.05–3.75 ppm) and 13C NMR (e.g., carbonyl carbon at δ 190.68 ppm). Additional validation includes UHPLC-MS for molecular weight confirmation ([M+H]+ = 256) and retention time analysis (1.07 min). Elemental analysis and FT-IR for functional group identification (e.g., sulfonyl S=O stretching) are also employed .

Q. What analytical techniques are essential for confirming the purity of this compound post-synthesis?

Purity is assessed via UHPLC-MS to detect trace impurities and quantify yield. TLC monitors reaction progress, while melting point analysis (mp 150–152°C for related sulfonyl chlorides) provides preliminary purity checks. Advanced techniques like HPLC-UV (validated for similar benzaldehyde derivatives) ensure >99% purity for downstream applications .

Advanced Research Questions

Q. What strategies can improve the yield of this compound beyond the reported 23% in existing protocols?

Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) could enhance sulfonylation efficiency.

- Catalytic additives : Use of base catalysts (e.g., Et3N) to neutralize HCl byproducts.

- Temperature modulation : Controlled exothermic conditions during morpholine addition.

- Alternative purification : Gradient flash chromatography over silica gel instead of UHPLC-MS for scalability .

Q. How does this compound participate in the synthesis of CRTH2 antagonists, and what are the key mechanistic considerations?

The aldehyde group undergoes reductive amination with indolizine derivatives in the presence of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). Mechanistically, the reaction proceeds via imine formation followed by reduction to a stable benzylamine linkage. Critical factors include stoichiometric control of Et3SiH, low-temperature initiation (−78°C), and rigorous exclusion of moisture to prevent aldehyde oxidation .

Q. When discrepancies arise in NMR data for this compound derivatives, what analytical approaches resolve structural ambiguities?

Conflicting NMR signals (e.g., split aromatic peaks) are addressed by:

Q. In cross-coupling reactions, how does the sulfonyl-morpholine group influence the reactivity of this compound compared to other benzaldehyde derivatives?

The electron-withdrawing sulfonyl-morpholine group deactivates the aromatic ring, reducing electrophilicity at the aldehyde carbon. This contrasts with electron-donating groups (e.g., methoxy in 4-methoxybenzaldehyde), which enhance nucleophilic attack. Applications in Wittig reactions require stronger bases (e.g., NaH) to generate ylides, while asymmetric aldol reactions may necessitate chiral catalysts to overcome steric hindrance from the bulky sulfonyl group .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR assignments with computational methods (e.g., DFT calculations) to resolve signal splitting due to conformational isomerism .

- Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor aldehyde reactivity in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.